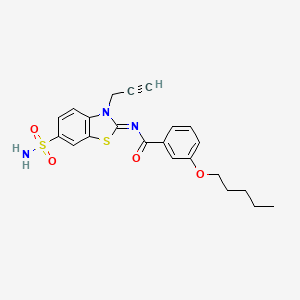

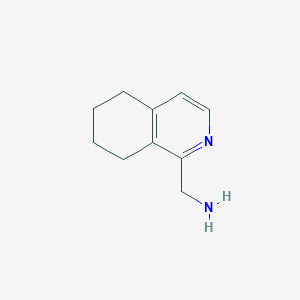

![molecular formula C9H14BNO4 B2593648 [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid CAS No. 2377608-87-0](/img/structure/B2593648.png)

[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 1282378-03-3 . It has a molecular weight of 197 and its linear formula is C8H12BNO4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are generally known for their role in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is in an inert atmosphere, 2-8°C .科学研究应用

Fluorescence Quenching and Sensor Design

Boronic acid derivatives, such as 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), have been identified as novel biologically active fluorescent molecules. Their fluorescent properties are used in sensor design, particularly in fluorescence quenching studies. For example, the quenching of 2MPBA fluorescence by aniline in various solvents has been extensively studied. The research revealed that the static quenching mechanism is active, indicating potential applications in designing fluorescence-based sensors (Melavanki, 2018).

Complexation and Catalytic Properties

Boronic acids play a significant role in complexation reactions and catalysis. For example, the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex showcases the versatility of boronic acids in forming complex structures. These complexes have been characterized structurally, displaying potential for various applications in chemistry (Nishihara, Nara, & Osakada, 2002).

Boronic acid catalysis is another emerging field, where the reversible formation of covalent bonds with hydroxy groups is exploited to activate both electrophilic and nucleophilic modes in organic reactions. This ability of boronic acids opens up new avenues in mild and selective reaction conditions, displaying high atom economy (Hall, 2019).

Boronic Acid in Supramolecular Chemistry

The reversible formation and structural analysis of planar chiral ferrocenylboroxine highlight the potential of boronic acids in supramolecular chemistry. The unique properties of boronic acids, such as their ability to form cyclic boronate esters and their reactivity, make them suitable for creating intricate molecular structures with potential applications in various fields, including materials science and catalysis (Thilagar, Chen, Lalancette, & Jäkle, 2011).

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDDOXIHUNCANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCCOC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

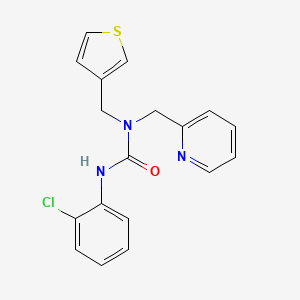

![N-(furan-2-ylmethyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2593565.png)

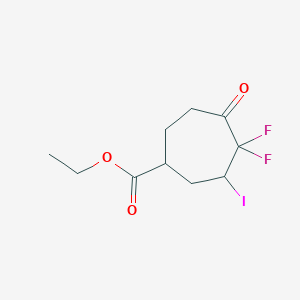

![4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate](/img/structure/B2593569.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)

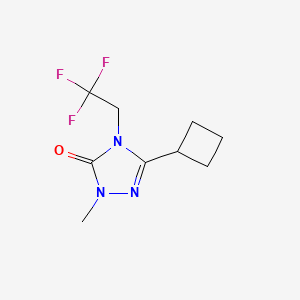

![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)

![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)